4-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O4S/c20-12-5-8-14(9-6-12)27(24,25)22-13-7-10-17-15(11-13)19(23)21-16-3-1-2-4-18(16)26-17/h1-11,22H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFXHHZVISOXHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Amino-10,11-Dihydrodibenzo[b,f]Oxazepin-11-One
The dibenzo[b,f]oxazepin-11-one scaffold serves as the foundational structure for this compound. A ring-forming cascade reaction, as described in Mendeleev Communications, provides the most efficient route.
Starting Materials and Reaction Mechanism
The synthesis begins with 2-chloro-3-nitrobenzophenone , which undergoes sequential reduction and cyclization:
- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of Fe/HCl reduces the nitro group to an amine.
- Cyclization : The resultant amine displaces the adjacent chloride atom, forming the oxazepin ring. The ketone at position 11 originates from the benzophenone moiety.
Key Conditions :
Sulfonylation of 2-Amino Intermediate
The second step involves coupling 4-fluorobenzenesulfonyl chloride to the 2-amino group. This reaction follows established sulfonamide synthesis protocols.
Reaction Optimization
Aqueous Phase Synthesis (Method A)
Adapted from PMC, this method uses water as a solvent:
- Reagents :
- Conditions :
- Temperature : 80–85°C
- Time : 6–8 hours
- Workup : Filtration, washing with cold water, drying under vacuum
- Yield : 78–82%
Organic Phase Synthesis (Method B)
As per BenchChem, this approach employs dichloromethane (DCM):
- Reagents :
- Triethylamine (1.5 equiv) as base
- DCM as solvent
- Conditions :
- Temperature : 0–5°C (exothermic control)
- Time : 2–3 hours
- Yield : 85–88%
Comparative Analysis :
| Parameter | Method A | Method B |
|---|---|---|
| Solvent | Water | DCM |
| Base | Sodium Acetate | Triethylamine |
| Temperature | 80–85°C | 0–5°C |
| Reaction Time | 6–8 h | 2–3 h |
| Yield | 78–82% | 85–88% |
| Purity (HPLC) | 95–97% | 98–99% |
Method B offers superior yield and purity due to better solubility control and reduced side reactions.
Industrial-Scale Considerations
For bulk production, continuous flow reactors are recommended to enhance reproducibility and safety. Key parameters include:
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low solubility of amine intermediate | Use DMF/THF co-solvent systems |
| Over-sulfonylation | Strict stoichiometric control (1:1.05 ratio) |
| Byproduct formation (HCl) | Scavengers (molecular sieves) |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.
Industry: It can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
When compared to similar compounds, 4-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide stands out due to its unique structure and potential applications. Similar compounds include:
4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxide derivatives
Biological Activity
4-Fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a synthetic compound characterized by its complex molecular structure, which includes a fluorine atom and a dibenzo[b,f][1,4]oxazepin moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in targeting various pathways relevant to therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 398.41 g/mol. The presence of the fluorine atom is significant as it often enhances the biological activity of organic compounds by increasing lipophilicity and altering the electronic properties of the molecule.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉FNO₃S |
| Molecular Weight | 398.41 g/mol |
| CAS Number | 440627-14-5 |
Biological Activity
Research indicates that compounds related to dibenzo[b,f][1,4]oxazepines exhibit diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The specific biological activities of this compound have been explored in various studies:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Inhibition of COX enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammation.
- Neuroprotective Effects : The structure of dibenzoxazepines is associated with neuroprotective properties. Compounds in this class have been shown to modulate neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, studies involving related compounds showed significant inhibition of cell proliferation in breast cancer (MCF-7) and other tumor cell lines.
Study 1: Inhibition of COX Enzymes
A study evaluated the inhibitory effects of various dibenzo[b,f][1,4]oxazepine derivatives on COX-2 activity. The results indicated that certain modifications to the molecular structure enhanced inhibitory potency. The fluorine substitution at the para position was found to be particularly effective.
Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro assays were conducted on MCF-7 and Hek293-T cells to assess the cytotoxic effects of this compound. The compound exhibited moderate cytotoxicity with IC50 values comparable to established chemotherapeutic agents.
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in inflammation and cancer pathways. The presence of hydrogen bonds and halogen interactions with key amino acid residues was noted to enhance binding affinity and specificity.
Q & A
Q. Methodology :
- Step 1 : Assemble the dibenzo[b,f][1,4]oxazepine core via cyclocondensation of substituted o-aminophenols with ketones or aldehydes under reflux in polar aprotic solvents (e.g., DMF or pyridine) .
- Step 2 : Introduce the sulfonamide group by reacting the oxazepine intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
- Step 3 : Purify the crude product using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
Q. Key Considerations :
- Monitor reaction progress via TLC to optimize reaction time.
- Use anhydrous conditions to prevent hydrolysis of the sulfonamide group.
Basic: How is the structural characterization of this compound performed?
Q. Analytical Workflow :
- ¹H/¹³C NMR : Confirm the presence of the fluorine substituent (δ ~7.8 ppm for aromatic F) and sulfonamide linkage (δ ~10.5 ppm for -SO₂NH-) in DMSO-d₆ .
- HPLC-MS : Verify molecular weight (calc. 414.4 g/mol) and detect impurities (<2%) using a C18 column with acetonitrile/water gradient .
- FT-IR : Identify characteristic peaks for sulfonamide (S=O stretch at ~1350 cm⁻¹) and oxazepine carbonyl (C=O at ~1680 cm⁻¹) .
Q. Data Interpretation :
- Compare spectroscopic data with structurally analogous compounds (e.g., chloro or methoxy derivatives) to validate assignments .
Advanced: How can reaction yields be optimized during scale-up synthesis?
Q. Strategies :
- Continuous Flow Chemistry : Implement microreactors to enhance heat/mass transfer and reduce reaction time (e.g., 30% yield increase in dibenzooxazepine synthesis vs batch methods) .
- Catalyst Screening : Test Pd/C or CuI for Suzuki-Miyaura coupling steps to improve regioselectivity .
- DoE (Design of Experiments) : Use statistical models to optimize temperature, solvent ratio, and catalyst loading .
Case Study :
A scaled-up synthesis of a chloro analog achieved 78% yield using continuous flow and 0.5 mol% Pd(OAc)₂ .
Advanced: How to resolve contradictions in reported biological activities across studies?
Q. Resolution Framework :
Comparative Structural Analysis : Evaluate substituent effects (e.g., fluorine vs chlorine) on target binding using docking studies (e.g., Vina or Schrödinger) .
Assay Standardization : Re-test the compound under uniform conditions (e.g., MIC assays against S. aureus ATCC 25923 with 24h incubation) .
Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies to identify trends (e.g., electron-withdrawing groups enhance antimicrobial potency) .
Example :
Chloro analogs showed 2x higher cytotoxicity (IC₅₀ = 12 µM) than methoxy derivatives (IC₅₀ = 25 µM) in HeLa cells, suggesting electronegativity impacts bioactivity .
Advanced: What computational approaches predict target interactions for this compound?
Q. Protocol :
- Molecular Docking : Simulate binding to COX-2 or HDAC8 using AutoDock Vina with flexible side chains .
- QSAR Modeling : Develop regression models correlating substituent Hammett constants (σ) with IC₅₀ values from analogous compounds .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
Q. Findings :
- Fluorine’s electronegativity may enhance hydrogen bonding with catalytic residues (e.g., Tyr385 in COX-2) .
Basic: What biological targets are hypothesized based on structural analogs?
Q. Potential Targets :
- Antimicrobial : Inhibition of dihydrofolate reductase (DHFR) in E. coli (MIC = 8 µg/mL for chloro analog) .
- Anticancer : Apoptosis induction via caspase-3 activation (IC₅₀ = 15 µM in MCF-7 cells for trifluoromethyl derivative) .
- Anti-inflammatory : COX-2 inhibition (60% at 10 µM for methoxy analog) .
Q. Validation :
- Perform kinase profiling or CRISPR-Cas9 knockouts to confirm target relevance .
Advanced: How to design SAR studies to improve bioactivity?
Q. SAR Strategy :
Substituent Variation : Synthesize derivatives with -CF₃, -NO₂, or -OH at the 4-position of the benzene ring .
Core Modification : Replace oxazepine with thiazepine to assess heteroatom effects on solubility .
Bioisosteres : Substitute sulfonamide with carbamate or urea to modulate pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
